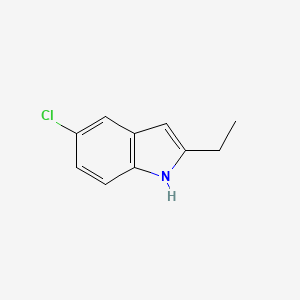

5-chloro-2-ethyl-1H-indole

Übersicht

Beschreibung

5-chloro-2-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethylamine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-ethyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid).

Major Products Formed

Oxidation: Indole-2-carboxylic acids.

Reduction: Amino-indole derivatives.

Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Chloro-2-ethyl-1H-indole can be synthesized through several methods, typically involving the halogenation of indole derivatives. The compound is characterized by its unique structure, which includes a chlorine atom at the 5-position and an ethyl group at the 2-position of the indole ring. Its molecular formula is C_10H_10ClN, with a molecular weight of approximately 181.65 g/mol.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit key enzymes involved in cancer pathways, making it a candidate for further development as an anticancer agent. The compound's ability to interact with epidermal growth factor receptor (EGFR) has been highlighted, with studies reporting an IC50 value of 0.12 µM for certain derivatives .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells, which are crucial factors in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Modifications to the indole ring can enhance its binding affinity to target proteins and improve its therapeutic efficacy. For instance, substituents at different positions on the indole ring have been shown to influence both the potency and selectivity of the compound against specific biological targets .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

Wirkmechanismus

The mechanism of action of 5-chloro-2-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-chloro-1H-indole-2-carboxylic acid ethyl ester

- Ethyl 5-chloro-2-indolecarboxylate

- 5-fluoro-1H-indole-2-carboxylate

Uniqueness

5-chloro-2-ethyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Eigenschaften

Molekularformel |

C10H10ClN |

|---|---|

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

5-chloro-2-ethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 |

InChI-Schlüssel |

ZAZKZRJHPUYWFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(N1)C=CC(=C2)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.